3-chloro-N-{7-[(2-fluorophenyl)carbonyl]-2,3-dihydro-1,4-benzodioxin-6-yl}benzamide
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Overview
Description
3-chloro-N-{7-[(2-fluorophenyl)carbonyl]-2,3-dihydro-1,4-benzodioxin-6-yl}benzamide is a complex organic compound that features a benzamide core with various functional groups attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-{7-[(2-fluorophenyl)carbonyl]-2,3-dihydro-1,4-benzodioxin-6-yl}benzamide typically involves multiple steps, including the formation of the benzodioxin ring and subsequent functionalization. One common method involves the reaction of 2-fluorobenzoyl chloride with a suitable dihydrobenzodioxin precursor under controlled conditions to form the intermediate. This intermediate is then reacted with 3-chlorobenzoyl chloride in the presence of a base to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. Solvent selection, temperature control, and purification steps are critical to achieving high purity in the final product.
Chemical Reactions Analysis
Types of Reactions
3-chloro-N-{7-[(2-fluorophenyl)carbonyl]-2,3-dihydro-1,4-benzodioxin-6-yl}benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Halogen substitution reactions can occur, especially at the chloro and fluoro positions, using reagents like sodium iodide in acetone.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium iodide in acetone for halogen exchange.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of iodinated derivatives.
Scientific Research Applications
3-chloro-N-{7-[(2-fluorophenyl)carbonyl]-2,3-dihydro-1,4-benzodioxin-6-yl}benzamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 3-chloro-N-{7-[(2-fluorophenyl)carbonyl]-2,3-dihydro-1,4-benzodioxin-6-yl}benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and biological responses.
Comparison with Similar Compounds
Similar Compounds
- 3-chloro-N-(2-fluorophenyl)benzamide
- 2-iodo-N-(4-bromophenyl)benzamide
- 3-chloro-2-fluorophenyl)methanamine
Uniqueness
3-chloro-N-{7-[(2-fluorophenyl)carbonyl]-2,3-dihydro-1,4-benzodioxin-6-yl}benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its benzodioxin ring structure and the presence of both chloro and fluoro substituents make it particularly interesting for various applications.
Properties
Molecular Formula |
C22H15ClFNO4 |
---|---|
Molecular Weight |
411.8 g/mol |
IUPAC Name |
3-chloro-N-[7-(2-fluorobenzoyl)-2,3-dihydro-1,4-benzodioxin-6-yl]benzamide |
InChI |
InChI=1S/C22H15ClFNO4/c23-14-5-3-4-13(10-14)22(27)25-18-12-20-19(28-8-9-29-20)11-16(18)21(26)15-6-1-2-7-17(15)24/h1-7,10-12H,8-9H2,(H,25,27) |
InChI Key |
HNAQNIJHILADGF-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=C(O1)C=C(C(=C2)NC(=O)C3=CC(=CC=C3)Cl)C(=O)C4=CC=CC=C4F |
Origin of Product |
United States |
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